REACTION_CXSMILES
|
[CH:1]1(Br)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C#N.Cl.[OH-].[Na+].[CH2:19]([O:21]CC)C>CCCCCC.C(OCC)(=O)C>[CH:1]1([C:19]([NH:7][C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:9]=2)=[O:21])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered by suction
|
Type
|
CUSTOM
|
Details
|
to remove an insoluble inorganic material
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×200 ml)
|
Type
|
WASH
|
Details
|
washed with a brine (100 ml)
|
Type
|
CUSTOM
|
Details
|
Dryness over sodium sulfate and evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a crude product
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |